molecular formula C16H14ClNO4 B1620886 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene CAS No. 871126-34-0

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene

Cat. No.: B1620886
CAS No.: 871126-34-0
M. Wt: 319.74 g/mol
InChI Key: XKJQWVBCSSZOCK-BQYQJAHWSA-N
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Description

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene is a nitroethene derivative featuring a substituted phenyl ring with three distinct functional groups: a 3-chloro, 4-benzyloxy, and 5-methoxy substituent. The nitroethene moiety (CH₂=CH–NO₂) introduces significant electron-withdrawing character, influencing reactivity and intermolecular interactions. This compound is structurally analogous to other nitroethene-based molecules studied in medicinal chemistry and materials science, particularly for applications in ligand design or as intermediates in organic synthesis.

Properties

IUPAC Name

1-chloro-3-methoxy-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-15-10-13(7-8-18(19)20)9-14(17)16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJQWVBCSSZOCK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363480
Record name 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-34-0
Record name 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 871126-34-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene typically involves the reaction of 3-chloro-4-benzyloxy-5-methoxybenzaldehyde with nitromethane under basic conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitroethene product . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes, would apply to the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)ethanamine.

    Oxidation: 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)acetic acid.

    Substitution: 2-(3-Amino-4-benzyloxy-5-methoxyphenyl)nitroethene or 2-(3-Thio-4-benzyloxy-5-methoxyphenyl)nitroethene.

Scientific Research Applications

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through its nitro, chloro, and benzyloxy groups. These interactions could involve hydrogen bonding, hydrophobic interactions, and covalent modifications, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroethene derivatives are characterized by their electronic properties and steric effects, which are modulated by substituents on the aromatic ring. Below is a comparative analysis with three structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties/Applications Synthesis Method (Reference)
2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene 3-Cl, 4-OBn, 5-OMe Hypothesized: High polarity, potential use in ligand design (inference) Likely via Henry reaction (analogous to )
2-(2-Isopropoxy-5-methoxyphenyl)nitroethene 2-O-iPr, 5-OMe Intermediate for 5-HT₂A receptor ligands; crystallinity influenced by isopropoxy group Henry reaction with n-butylamine and nitromethane
2-(4-Nitro-3,5-dimethoxyphenyl)nitroethene 4-NO₂, 3,5-OMe Enhanced electron withdrawal; used in explosive precursors Condensation of aldehyde with nitromethane
2-(4-Benzyloxy-3-nitrophenyl)nitroethene 4-OBn, 3-NO₂ Potential photophysical applications due to extended conjugation Not reported; likely similar to

Key Findings from Comparative Analysis

The 4-benzyloxy group introduces steric bulk, which may reduce solubility in polar solvents compared to smaller alkoxy groups (e.g., isopropoxy in ).

Crystallographic Behavior Compounds with bulky substituents (e.g., benzyloxy) often exhibit complex crystal packing due to van der Waals interactions, as noted in studies using SHELX and ORTEP for structural refinement . Hydrogen bonding patterns, as analyzed via graph-set theory , are less dominant here compared to hydroxyl-substituted analogs.

Pharmacological Potential While the compound in was synthesized for serotonin receptor targeting, the 3-chloro-4-benzyloxy variant may exhibit altered binding affinities due to steric and electronic differences. No direct pharmacological data exist for the target compound, but nitroethenes are known to interact with nitroreductases in biological systems.

Biological Activity

2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene, with the CAS number 871126-34-0, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature concerning its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClNO. The compound features a nitroethene moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group in nitroethenes can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction may result in:

  • Covalent binding to nucleophilic sites on proteins or nucleic acids.
  • Modulation of enzyme activity , potentially affecting metabolic pathways.
  • Induction of oxidative stress , which can lead to apoptosis in cancer cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some investigations have indicated that it possesses antimicrobial activity against specific bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntimicrobialActivity against Gram-positive bacteria

Case Study 1: Antitumor Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced infiltration of immune cells in tissues treated with the compound compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene
Reactant of Route 2
2-(3-Chloro-4-benzyloxy-5-methoxyphenyl)nitroethene

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